molecular formula C8H7ClN2O2 B581786 Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1314777-15-5

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B581786
CAS No.: 1314777-15-5
M. Wt: 198.606
InChI Key: GIDMXSYORNNELW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of its scaffold . The compound interacts with transition metal catalysts, metal-free oxidants, and photocatalysts, facilitating the formation of imidazo[1,2-a]pyridine derivatives . These interactions are pivotal in the synthesis of new compounds with potential biological activities.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the viability of tumor cells by inhibiting angiogenesis, which is crucial for tumor growth . Additionally, it impacts the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s scaffold allows it to interact with various enzymes, leading to the inhibition of specific biochemical pathways . For instance, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . These interactions at the molecular level are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies . The temporal effects of the compound are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins, which facilitate its transport across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles is essential for its biological activity, as it interacts with specific biomolecules in these compartments to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of aminopyridines with ketones, followed by cyclization . Another method includes the use of radical reactions for direct functionalization, employing transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMXSYORNNELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726391
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314777-15-5
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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